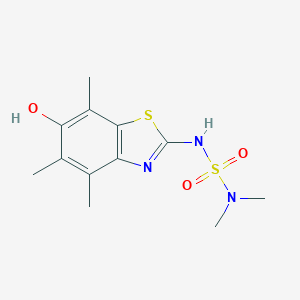![molecular formula C21H25N3O4S2 B045088 Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia CAS No. 120164-89-8](/img/structure/B45088.png)
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as MTS-ITC, and it has been used in various biochemical and physiological studies due to its unique properties.
Mécanisme D'action
MTS-ITC modifies proteins and peptides by reacting with sulfhydryl groups. The reaction takes place at a specific site on the protein, which can be controlled by the location of the sulfhydryl group. The modification can result in changes to the protein structure, function, and interactions with other proteins.
Effets Biochimiques Et Physiologiques
MTS-ITC has been shown to have various biochemical and physiological effects on proteins and peptides. It can alter enzyme activity, protein-protein interactions, and ion channel function. MTS-ITC has also been used to study the effects of oxidative stress on proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
MTS-ITC has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for in vivo studies. It is also relatively stable and can be stored for long periods of time. However, MTS-ITC has some limitations, such as its low yield during synthesis and the potential for non-specific reactions with proteins.
Orientations Futures
There are several future directions for the use of MTS-ITC in scientific research. One direction is the development of new methods for protein modification using MTS-ITC. Another direction is the study of the effects of MTS-ITC on specific proteins and peptides, which could lead to the development of new drugs and therapies. Additionally, the use of MTS-ITC in the study of oxidative stress and other cellular processes could provide new insights into disease mechanisms and potential treatments.
In conclusion, MTS-ITC is a valuable tool in scientific research due to its ability to modify proteins and peptides. Its unique properties have led to its use in various biochemical and physiological studies, and there are several future directions for its use in research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTS-ITC, researchers can continue to explore the potential of this compound in scientific research.
Méthodes De Synthèse
MTS-ITC can be synthesized by reacting 2-methylpropanoic acid with 2-amino-4,5,7-trimethyl-6-benzothiazolylamine and 4-(aminosulfonyl)benzyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of MTS-ITC is typically around 50%.
Applications De Recherche Scientifique
MTS-ITC has been used in various scientific research studies due to its ability to modify proteins and peptides. It is commonly used to introduce sulfhydryl groups into proteins, which can then be used for various applications such as protein labeling, protein-protein interactions, and enzyme activity assays. MTS-ITC has also been used in the study of ion channels, where it can be used to modify specific amino acid residues and study the effects on channel function.
Propriétés
Numéro CAS |
120164-89-8 |
|---|---|
Nom du produit |
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia |
Formule moléculaire |
C21H25N3O4S2 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H25N3O4S2/c1-11(2)20(25)28-18-13(4)12(3)17-19(14(18)5)29-21(24-17)23-10-15-6-8-16(9-7-15)30(22,26)27/h6-9,11H,10H2,1-5H3,(H,23,24)(H2,22,26,27) |
Clé InChI |
ZOGYEWODMNQCLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)C(C)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC(=O)C(C)C)C |
Synonymes |
Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
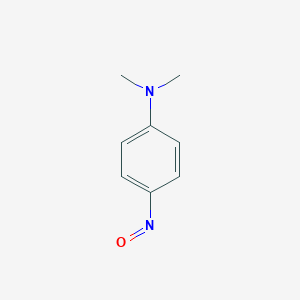

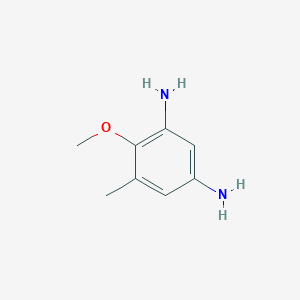

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
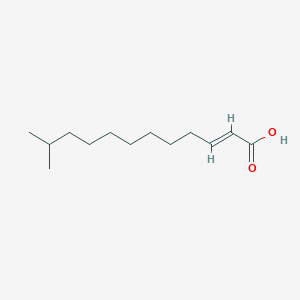
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
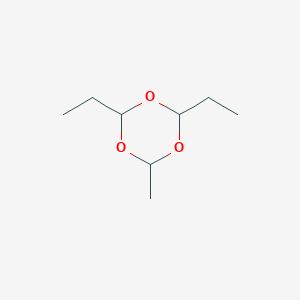
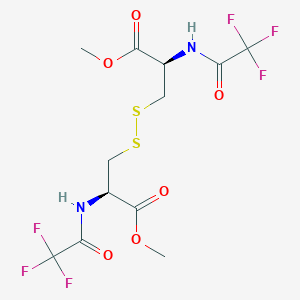

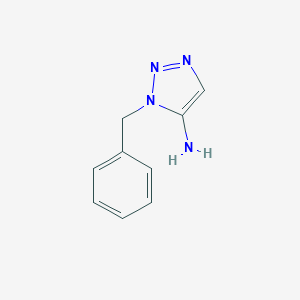
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
